molecular formula C7H13ClN2O B1377822 4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride CAS No. 1351647-51-2

4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride

Cat. No.: B1377822
CAS No.: 1351647-51-2
M. Wt: 176.64 g/mol
InChI Key: OSHWDRHZNHGFKZ-UHFFFAOYSA-N
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Description

4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol for the free base . This molecule features a pyrrolidin-2-one scaffold, a saturated heterocycle that is highly valued in medicinal chemistry for its three-dimensional, sp3-hybridized structure, which allows for extensive exploration of pharmacophore space and often contributes to improved solubility and pharmacokinetic profiles in drug candidates . The core pyrrolidine ring is a prevalent scaffold in FDA-approved pharmaceuticals and natural products, noted for its ability to influence the stereochemistry and biological activity of molecules . The specific substitution pattern of this compound, incorporating a cyclopropyl group at the ring nitrogen and an amino group at the 4-position, makes it a versatile chiral building block for the synthesis of more complex molecules. Related pyrrolidine derivatives have been investigated as key intermediates in the preparation of novel antibacterial agents, such as certain naphthyridine carboxylic acid derivatives . As a high-purity research chemical, this compound is intended for use in laboratory research and development applications only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-amino-1-cyclopropylpyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c8-5-3-7(10)9(4-5)6-1-2-6;/h5-6H,1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHWDRHZNHGFKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351647-51-2
Record name 4-amino-1-cyclopropylpyrrolidin-2-one hydrochloride
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Preparation Methods

Cyclization and Amination Strategy

The most commonly reported approach to synthesize 4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride involves the nucleophilic substitution or amination of a lactam precursor with cyclopropylamine, followed by salt formation with hydrochloric acid. This method typically proceeds as follows:

  • Starting materials: A suitable lactam or pyrrolidin-2-one derivative is reacted with cyclopropylamine.
  • Reaction conditions: The reaction is conducted in the presence of hydrochloric acid to facilitate amine protonation and salt formation, often at moderate temperatures (~25–80°C).
  • Mechanism: Cyclopropylamine acts as a nucleophile attacking the lactam carbonyl or an activated intermediate, leading to ring closure or substitution to form the amino-substituted pyrrolidinone.
  • Salt formation: The free base is converted into its hydrochloride salt by treatment with HCl, enhancing stability and crystallinity.

This approach is supported by industrial practices where batch reactors are employed to optimize yield and purity, with post-reaction purification via recrystallization or chromatography to isolate the hydrochloride salt in pure form.

Alternative Amination via Primary Amines

Drawing parallels from related pyrrole or pyrrolidinone derivatives, amination can also be achieved by reacting halogenated or activated lactam intermediates with primary amines such as cyclopropylamine under controlled heating and stirring. The reaction progress is monitored by thin-layer chromatography (TLC), and purification is achieved by recrystallization from ethanol or column chromatography.

Industrial Preparation Considerations

  • Scale-up: Industrial synthesis favors robust, reproducible methods using cost-effective starting materials and reagents.
  • Reaction optimization: Parameters such as temperature, pH, solvent choice, and reaction time are optimized to maximize yield and minimize side reactions.
  • Purification: Crystallization from suitable solvents (e.g., ethanol, ethyl acetate) and salt formation with hydrochloric acid provide stable, isolable products.
  • Safety and cost: Use of strong acids like HCl requires appropriate handling; cyclopropylamine availability and cost influence process economics.

Research Findings and Data Summary

Aspect Details
Starting materials Lactam precursor (pyrrolidin-2-one derivative), cyclopropylamine
Reaction medium Acidic aqueous or organic solvent system (e.g., ethanol with HCl)
Temperature range 25–80 °C
Reaction time 1–8 hours depending on scale and conditions
Monitoring techniques Thin-layer chromatography (TLC), NMR spectroscopy for structural confirmation
Purification methods Recrystallization from ethanol or ethyl acetate; chromatography on silica gel
Product form Hydrochloride salt of 4-Amino-1-cyclopropylpyrrolidin-2-one
Yield Typically moderate to high (60–90%) depending on conditions and scale
Characterization methods NMR (1H, 13C), IR spectroscopy, elemental analysis

Detailed Example Procedure (Adapted)

  • Preparation of lactam intermediate: A suitable pyrrolidin-2-one derivative is prepared or procured.
  • Amination step: The lactam is dissolved in ethanol or another suitable solvent. Cyclopropylamine is added in stoichiometric or slight excess amounts.
  • Acid addition: Hydrochloric acid is introduced to the reaction mixture to promote salt formation.
  • Reaction conditions: The mixture is stirred and heated to 50–80 °C for 2–6 hours, with TLC monitoring to confirm completion.
  • Work-up: Upon completion, the solvent is removed under reduced pressure.
  • Purification: The residue is triturated with ethanol and water, filtered, and recrystallized to yield the hydrochloride salt.
  • Characterization: The product is characterized by NMR, IR, and elemental analysis to confirm structure and purity.

Notes on Related Synthetic Methods and Challenges

  • The cyclopropyl group introduction is critical and must be preserved during the reaction to avoid ring-opening side reactions.
  • Strong acid conditions are necessary for salt formation but must be controlled to prevent decomposition.
  • Alternative routes involving protection/deprotection steps or multi-step syntheses have been reported for related compounds but are less practical for large-scale production due to complexity and cost.
  • The use of chromatographic purification ensures removal of side products and unreacted starting materials, critical for pharmaceutical-grade purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolidinone derivatives, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride finds applications in several scientific research areas:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Price (1 g)
4-Amino-1-cyclopropylpyrrolidin-2-one HCl - C₇H₁₁N₂O·HCl ~180.63 Cyclopropyl €1,179
4-Amino-1-methylpyrrolidin-2-one HCl 1228838-07-0 C₅H₉N₂O·HCl 164.60 Methyl -
4-Amino-1-propylpyrrolidin-2-one HCl - C₇H₁₄N₂O·HCl 194.67 Propyl -
4-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one HCl 924866-05-7 C₁₁H₁₃N₂O₂·HCl 256.70 2-Methoxyphenyl -
4-Amino-1-benzylpyrrolidin-2-one HCl 478832-05-2 C₁₁H₁₃N₂O·HCl 240.70 Benzyl -

Key Observations :

  • Cyclopropyl vs.
  • Aryl Substitutions : Aryl-substituted derivatives (e.g., 2-methoxyphenyl, benzyl) exhibit higher molecular weights and lipophilicity, which may influence blood-brain barrier permeability .

Biological Activity

4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride is a compound belonging to the pyrrolidinone class, characterized by its unique cyclopropyl group. This compound has garnered attention for its diverse biological activities, which include anti-inflammatory, analgesic, antimicrobial, antiviral, and antitumor properties. Its molecular formula is C7H12N2OC_7H_{12}N_2O with a molecular weight of approximately 176.65 g/mol.

Chemical Structure

The structure of this compound includes:

  • A pyrrolidine ring.
  • An amino group.
  • A carbonyl functional group.

These components contribute to its reactivity and interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, thereby altering their activity. The exact mechanisms can vary depending on the biological context but generally involve:

  • Enzyme inhibition : Potentially affecting metabolic pathways.
  • Receptor modulation : Influencing signaling pathways involved in various physiological processes.

Summary of Activities

Research indicates that this compound exhibits several significant biological activities:

Activity Description
AntimicrobialEffective against various bacterial strains, showing potential as an antibiotic.
AntiviralDemonstrated activity against certain viral infections in preliminary studies.
AntitumorExhibits cytotoxic effects on cancer cell lines, indicating potential in oncology.
Anti-inflammatoryReduces inflammation markers in vitro, suggesting therapeutic applications in inflammatory diseases.
AnalgesicProvides pain relief in animal models, indicating potential use in pain management.

Case Studies

Several case studies have explored the efficacy of this compound in various contexts:

  • Antimicrobial Efficacy : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibiotic agent against resistant strains.
  • Antitumor Activity : In vitro studies showed that the compound induced apoptosis in human cancer cell lines, with IC50 values indicating significant cytotoxicity.
  • Pain Management Trials : Animal models treated with the compound displayed reduced pain responses compared to controls, supporting its analgesic properties.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions from appropriate precursors under controlled conditions. Various derivatives have been synthesized to explore structure-activity relationships (SAR), leading to compounds with enhanced biological properties.

Comparative Analysis with Similar Compounds

A comparison with similar compounds highlights the unique pharmacological profile of this compound:

Compound Name Molecular Formula Unique Features
4-Amino-1-propylpyrrolidin-2-one hydrochlorideC8H14N2OPropyl group instead of cyclopropyl
4-Amino-1-methylpyrrolidin-2-one hydrochlorideC7H14N2OMethyl group leading to different steric properties
4-Amino-1-benzylpyrrolidin-2-one hydrochlorideC12H16N2OBenzyl substituent providing aromatic character

These comparisons reveal that the cyclopropyl moiety in this compound may impart distinct pharmacological properties compared to its analogs.

Q & A

Q. Basic Characterization

  • X-ray Diffraction (XRD) : Resolves crystallographic parameters (space group, unit cell dimensions) and confirms hydrochloride salt formation. Monoclinic systems (e.g., P21/c) are common for similar pyrrolidinone salts .
  • HPLC-MS : Quantifies purity (>98%) and detects impurities like unreacted cyclopropane precursors .
  • Elemental Analysis : Validates C, H, N, and Cl content to confirm stoichiometry (e.g., 1:1 HCl salt) .

How does solubility in aqueous and organic solvents impact formulation for biological assays?

Q. Basic Solubility Profiling

  • Aqueous Solubility : Freely soluble in water due to the hydrochloride salt; adjust pH to 4–6 for stability .
  • Organic Solvents : Soluble in methanol but insoluble in toluene/ether. Use DMSO for stock solutions (≤10 mM) to avoid precipitation in cell-based assays .

What computational tools can predict reaction pathways and optimize synthesis parameters?

Q. Advanced Computational Design

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to identify low-energy pathways for cyclopropylation .
  • AI-Driven Retrosynthesis : Tools like Pistachio and Reaxys prioritize routes based on precursor availability and reaction feasibility .
  • Feedback Loops : Integrate experimental data (e.g., failed reactions) to refine computational models iteratively .

How can crystallographic data resolve contradictions in proposed molecular configurations?

Advanced Structural Analysis
Discrepancies between predicted and observed configurations (e.g., cyclopropane ring geometry) are resolved via:

  • Single-Crystal XRD : Confirms bond angles (e.g., 60° for cyclopropane) and hydrogen bonding patterns in the crystal lattice .
  • Comparative Data : Cross-reference with databases (e.g., Cambridge Structural Database) to validate atypical bond lengths or torsion angles .

What mechanistic insights explain regioselectivity challenges during amination?

Q. Advanced Mechanistic Studies

  • Kinetic vs. Thermodynamic Control : Use low temperatures (0–10°C) to favor kinetic products (e.g., primary amine formation) over thermodynamically stable byproducts .
  • Steric Effects : Bulky cyclopropyl groups may hinder nucleophilic attack; employ bulky solvents (e.g., THF) or catalysts (e.g., Pd/C) to improve selectivity .

How can researchers address batch-to-batch variability in hydrochloride salt purity?

Q. Advanced Quality Control

  • Ion Chromatography : Quantifies chloride content to ensure consistent salt stoichiometry .
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to remove hydrophilic impurities .
  • DoE (Design of Experiments) : Statistically model factors (e.g., HCl concentration, cooling rate) to minimize variability .

What stability studies are critical for long-term storage of the compound?

Q. Basic Stability Protocols

  • Light Sensitivity : Store in amber vials at –20°C; degradation products (e.g., oxidized amines) monitored via HPLC .
  • Hygroscopicity : Use desiccants (e.g., silica gel) to prevent clumping; assess water content via Karl Fischer titration .

How does the cyclopropyl group influence bioactivity in enzyme inhibition studies?

Q. Advanced Bioactivity Correlation

  • Conformational Restriction : The cyclopropane ring enforces rigid geometry, enhancing binding affinity to enzyme active sites (e.g., proteases) .
  • SAR (Structure-Activity Relationship) : Compare with non-cyclopropyl analogs to quantify steric/electronic contributions to IC50 values .

What strategies reconcile discrepancies between computational predictions and experimental yields?

Q. Advanced Data Contradiction Analysis

  • Error Source Identification : Check for overlooked intermediates (e.g., zwitterionic forms) in computational models .
  • Sensitivity Analysis : Vary parameters (e.g., solvent polarity, temperature) in simulations to align with empirical data .
  • Collaborative Validation : Cross-validate results with independent labs using identical synthetic protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride
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4-Amino-1-cyclopropylpyrrolidin-2-one hydrochloride

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